molecular formula C13H18Cl2N2 B12110108 (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine

Cat. No.: B12110108
M. Wt: 273.20 g/mol
InChI Key: VUURSOHOBLYTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine is a chemical compound with the molecular formula C13H19Cl2N2. It is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
  • (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine
  • (1-(2,6-Dichlorobenzyl)piperidin-3-yl)ethanamine

Comparison: (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2

InChI Key

VUURSOHOBLYTNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.